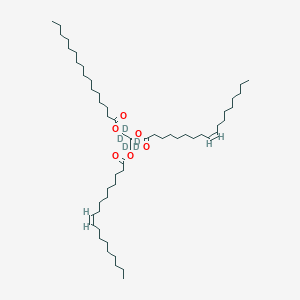
Epiboxidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epiboxidine hydrochloride is a chemical compound that acts as a potent and selective agonist at neural nicotinic acetylcholine receptors. It is a methylisoxazole analog of the alkaloid epibatidine, which is derived from the skin of certain frogs. This compound was developed as a less toxic alternative to epibatidine, which is known for its extremely potent analgesic properties but also for its high toxicity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of epiboxidine hydrochloride involves several steps, starting from commercially available starting materials. The key steps include the formation of the isoxazole ring and the subsequent attachment of the azabicycloheptane moiety. The reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Epiboxidine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the isoxazole ring or the azabicycloheptane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield epiboxidine oxides, while reduction reactions may produce reduced forms of epiboxidine .
科学的研究の応用
Epiboxidine hydrochloride is primarily used in scientific research due to its potent activity at nicotinic acetylcholine receptors. Its applications include:
Chemistry: Used as a reference compound for studying the structure-activity relationships of nicotinic receptor agonists.
Biology: Employed in studies investigating the role of nicotinic receptors in various biological processes.
Medicine: Investigated for its potential analgesic properties and as a lead compound for developing new analgesics with reduced toxicity.
Industry: Used in the development of new nicotinic receptor agonists for potential therapeutic applications
作用機序
Epiboxidine hydrochloride exerts its effects by binding to nicotinic acetylcholine receptors, specifically the α3β4 and α4β2 subtypes. This binding leads to the activation of these receptors, resulting in the modulation of neurotransmitter release and neuronal excitability. The molecular targets include the nicotinic acetylcholine receptors, and the pathways involved are related to cholinergic signaling .
類似化合物との比較
Similar Compounds
Epibatidine: A potent nicotinic receptor agonist with high toxicity.
ABT-418: Another nicotinic receptor agonist with similar properties to epiboxidine hydrochloride.
Homoepiboxidines: Analogues of epiboxidine with varying degrees of potency and selectivity
Uniqueness
This compound is unique due to its balance of potency and reduced toxicity compared to epibatidine. While it is less potent than epibatidine, it offers a safer profile for research applications, making it a valuable tool in the study of nicotinic acetylcholine receptors .
特性
分子式 |
C10H15ClN2O |
|---|---|
分子量 |
214.69 g/mol |
IUPAC名 |
5-[(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-6-4-10(13-12-6)8-5-7-2-3-9(8)11-7;/h4,7-9,11H,2-3,5H2,1H3;1H/t7-,8-,9+;/m0./s1 |
InChIキー |
NSMIYECGCNTSSS-CTERPIQNSA-N |
異性体SMILES |
CC1=NOC(=C1)[C@H]2C[C@@H]3CC[C@H]2N3.Cl |
正規SMILES |
CC1=NOC(=C1)C2CC3CCC2N3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)
![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)




![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12056959.png)

